molecular formula C14H16N2O2 B15135020 3-phenyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

3-phenyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

Cat. No.: B15135020
M. Wt: 244.29 g/mol
InChI Key: DBOZCZGUACKJSB-UHFFFAOYSA-N
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Description

3-Phenylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 3-Phenylquinazoline-2,4(1H,3H)-dione consists of a quinazoline ring system with a phenyl group attached at the 3-position and two carbonyl groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylquinazoline-2,4(1H,3H)-dione typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by cyclization with phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired quinazolinone in good yield.

Industrial Production Methods

Industrial production of 3-Phenylquinazoline-2,4(1H,3H)-dione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinazoline-2,4-dione derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: Lacks the phenyl group at the 3-position.

    2-Phenylquinazoline-4(3H)-one: Has a phenyl group at the 2-position instead of the 3-position.

    4(3H)-Quinazolinone: Lacks the phenyl group and has only one carbonyl group at the 4-position.

Uniqueness

3-Phenylquinazoline-2,4(1H,3H)-dione is unique due to the presence of both carbonyl groups at the 2 and 4 positions and the phenyl group at the 3-position. This specific structure contributes to its distinct chemical reactivity and biological activity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3-phenyl-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C14H16N2O2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,18)

InChI Key

DBOZCZGUACKJSB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)N(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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